molecular formula C7H9N3O3 B7870183 (2-Methoxy-5-nitrophenyl)hydrazine CAS No. 94829-98-8

(2-Methoxy-5-nitrophenyl)hydrazine

Cat. No.: B7870183
CAS No.: 94829-98-8
M. Wt: 183.16 g/mol
InChI Key: XFOCEFZEOJNKNV-UHFFFAOYSA-N
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Description

(2-Methoxy-5-nitrophenyl)hydrazine is a chemical compound characterized by its molecular structure, which includes a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenyl ring, and a hydrazine group (-NH-NH₂) attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Nitration and Methylation: The compound can be synthesized through the nitration of 2-methoxyaniline followed by diazotization and subsequent reaction with hydrazine.

  • Direct Hydrazination: Another method involves the direct reaction of 2-methoxy-5-nitroaniline with hydrazine hydrate under acidic conditions.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can lead to the formation of (2-methoxy-5-aminophenyl)hydrazine.

  • Substitution: Substitution reactions can occur at the nitro or methoxy groups, leading to different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds, and other oxidized forms.

  • Reduction: Aminophenyl derivatives.

  • Substitution: Alkoxy, alkyl, or other substituted phenyl derivatives.

Scientific Research Applications

(2-Methoxy-5-nitrophenyl)hydrazine is utilized in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.

  • Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Methoxy-5-nitrophenyl)hydrazine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the hydrazine group can participate in nucleophilic reactions. These interactions can lead to the formation of various intermediates and products, influencing biological and chemical processes.

Comparison with Similar Compounds

(2-Methoxy-5-nitrophenyl)hydrazine is compared with other similar compounds such as:

  • 2-Methoxyaniline: Lacks the nitro group, resulting in different reactivity and applications.

  • 2-Nitrophenol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.

  • 4-Nitroaniline: The nitro group is positioned differently on the benzene ring, affecting its reactivity and uses.

Properties

IUPAC Name

(2-methoxy-5-nitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOCEFZEOJNKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519494
Record name (2-Methoxy-5-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94829-98-8
Record name (2-Methoxy-5-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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